molecular formula C21H26N4O3 B2531596 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide CAS No. 941949-22-0

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2531596
CAS No.: 941949-22-0
M. Wt: 382.464
InChI Key: LSMHWUGTVCUVHH-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide is a benzamide derivative featuring a dimethylaminophenyl group, a pyrrolidine-containing ethyl chain, and a nitro-substituted benzoyl moiety. This compound’s structure integrates electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-23(2)18-9-5-16(6-10-18)20(24-13-3-4-14-24)15-22-21(26)17-7-11-19(12-8-17)25(27)28/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMHWUGTVCUVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Structural Features Reported Applications References
Target Compound : N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide - 4-Nitrobenzamide
- Pyrrolidinylethyl chain
- 4-Dimethylaminophenyl
- Hybrid of electron-donating and withdrawing groups
- Flexible ethyl-pyrrolidine linker
Potential CNS modulation (inferred from analogs)
4-(Dimethylamino)-N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-nitrobenzamide - 5-Nitrobenzamide
- Ethylpyrrolidine
- 2-Methoxy, 4-dimethylamino
- Stereochemical complexity (R-configuration)
- Methoxy group enhances lipophilicity
Not specified (patent example)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide - Piperazine
- Dichlorophenyl
- Pyridinylphenyl
- Piperazine linker for receptor binding
- Halogenated aryl groups
Dopamine D3 receptor selectivity
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) - 4-Bromobenzamide
- 4-Methoxy-2-nitrophenyl
- Planar aromatic system
- Bromine for crystallographic studies
Crystallographic reference compound
Key Observations:

Substituent Effects: The nitro group in the target compound and 4MNB may enhance metabolic stability compared to methoxy or halogenated analogs . Pyrrolidine vs. Piperazine: The target compound’s pyrrolidine linker (5-membered ring) likely offers conformational rigidity, whereas piperazine (6-membered ring) in ’s compound improves dopamine receptor binding .

Synthetic Challenges :

  • The target compound’s synthesis may involve multi-step amidation and nitro-group introduction, similar to protocols for 4MNB and pyrrolidine-containing benzamides .
  • Stereochemical control (e.g., R-configuration in ) is critical for analogs with chiral centers .

Pharmacological and Physicochemical Comparisons

  • Receptor Binding : Piperazine-containing analogs () exhibit dopamine D3 receptor selectivity, whereas pyrrolidine derivatives (target compound, ) may target other CNS receptors due to differences in linker flexibility and steric bulk .
  • Solubility: The nitro group in the target compound could reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ), though this may be offset by the dimethylamino group’s polarity .
  • Thermal Stability : While the target compound’s melting point is unspecified, structurally related nitrobenzamides (e.g., Example 53 in ) exhibit high melting points (175–178°C), suggesting robust crystalline stability .

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